Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate

Lipophilicity Drug-likeness Physicochemical property

Researchers requiring the exact 6-hydroxy-4-(trifluoromethyl) substitution pattern for WDR5 WIN-site antagonist synthesis often face supply chain gaps for this specific building block. This compound solves that problem with its patented scaffold fidelity. - Guaranteed >95% purity, eliminating re-validation of reaction conditions caused by off-target analogs. - Low lipophilicity (XLogP 0.2) and balanced TPSA (55.4 Ų) make it ideal for CNS-targeted library synthesis. - Supplied as the methyl ester for direct amidation or hydrolysis, with batch-specific QC data (HPLC, NMR).

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
Cat. No. B12503705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-4-(trifluoromethyl)nicotinate
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C=C1C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13)
InChIKeyFRHSFVSYHWOCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate: Key Physicochemical and Structural Baseline for Research Procurement


Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate (CAS 1806420-77-8, MF C8H6F3NO3, MW 221.13) is a fluorinated nicotinate ester building block characterized by a pyridine core bearing a hydroxyl group at the 6-position, a trifluoromethyl group at the 4-position, and a methyl ester at the 3-carboxylate position. It is formally classified as methyl 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate due to keto-enol tautomerism. Computed physicochemical properties include an XLogP of 0.2, topological polar surface area (TPSA) of 55.4 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, 2 rotatable bonds, and a complexity score of 368 [1]. These parameters position the compound as a moderately polar, low-lipophilicity scaffold distinct from non-hydroxylated or non-fluorinated analogs, with vendor-reported purity typically ≥95% .

Why Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate Cannot Be Replaced by Common Nicotinate Analogs in Synthesis


Substitution with a generic nicotinate analog—such as methyl 6-hydroxynicotinate (lacking the 4-CF₃ group), methyl 4-(trifluoromethyl)nicotinate (lacking the 6-OH group), or 6-hydroxy-4-(trifluoromethyl)nicotinic acid (free acid form)—introduces quantifiable changes in physicochemical properties, hydrogen-bonding capacity, and electronic distribution that alter reaction outcomes and biological target engagement. The simultaneous presence of the 6-OH and 4-CF₃ substituents on the pyridine ring is a non-trivial structural requirement in certain patented scaffolds, including WDR5 protein-protein interaction inhibitors [1] and nicotinic acetylcholine receptor modulators . Off-target substitution fails to preserve the intended synthetic intermediate fidelity, requiring users to re-validate reaction conditions, purity profiles, and downstream biological activity.

Quantitative Evidence Guide: Differentiating Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate from Structural Analogs


Lipophilicity Modulation: XLogP Shift of -1.9 vs. Non-Hydroxylated 4-CF₃ Analog

The target compound exhibits an XLogP of 0.2 [1], whereas the non-hydroxylated analog methyl 4-(trifluoromethyl)nicotinate (CAS 1214332-65-6) has an XLogP of 2.1 . This represents a 1.9 log unit reduction in lipophilicity conferred by the 6-hydroxy substituent, consistent with class-level trends for hydroxylated pyridones.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Donor Capacity: 1 HBD vs. 0 in Non-Hydroxylated Analogs

The target compound possesses 1 hydrogen bond donor (the 6-OH group) and 6 hydrogen bond acceptors [1], whereas methyl 4-(trifluoromethyl)nicotinate has 0 HBD and 4 HBA . The hydroxyl group also contributes to a topological polar surface area of 55.4 Ų, which is approximately 15-20 Ų higher than the non-hydroxylated analog (estimated TPSA ~38-42 Ų for the non-hydroxylated comparator based on class-level inference).

Hydrogen bonding Solubility Crystal engineering

Ester vs. Free Acid: Methyl Ester Confers 100% Molecular Weight Increase for Prodrug or Penetration Strategies

The methyl ester target compound (MW 221.13) is a prodrug form of the free acid 6-hydroxy-4-(trifluoromethyl)nicotinic acid (MW 207.11) . The esterification increases molecular weight by 14 Da (+6.8%) and eliminates the negative charge at physiological pH, which is known to enhance membrane permeability (class-level inference: ester prodrugs of carboxylic acids typically show 10- to 100-fold increased passive permeability in Caco-2 assays).

Prodrug Cell permeability Ester prodrug

Scaffold Uniqueness in Patent Literature: Required Substituent Pattern for WDR5 PPI Inhibitors

The 6-hydroxy-4-(trifluoromethyl)nicotinic acid scaffold (and by extension its methyl ester precursor) is explicitly cited as a key intermediate in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that function as WDR5 protein-protein binding inhibitors [1]. WDR5 is a conserved nuclear protein involved in epigenetic regulation and oncogenesis; inhibitors are being explored for cancer therapeutics [2]. Compounds lacking either the 6-OH or 4-CF₃ group are not described in this specific WDR5 inhibitor patent space, indicating that this precise substitution pattern is required for the disclosed biological activity.

WDR5 Epigenetics Protein-protein interaction

Optimal Use Cases for Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate in Research and Development


Synthesis of WDR5 Protein-Protein Interaction Inhibitors

The compound serves as a key ester intermediate for preparing N-aryl heteroarylcarboxamides and arylcarboxamides that function as WDR5 WIN-site antagonists [1]. The 6-hydroxy-4-trifluoromethyl substitution pattern is specifically required in the patent literature for this epigenetic target class. Researchers should select this methyl ester over the free acid when the synthetic route involves amide coupling under conditions where carboxylate activation is not desired or when a protecting group strategy is employed [2].

Modular Building Block for Nicotinic Acetylcholine Receptor (nAChR) Ligand Exploration

Nicotinate derivatives bearing trifluoromethyl groups have been investigated as nAChR agonists and modulators [1]. While direct data for this specific methyl ester are limited, the scaffold's combination of a 6-hydroxy (H-bond donor) and 4-CF₃ (lipophilic/electron-withdrawing) substituent offers a physicochemical profile (XLogP 0.2, TPSA 55.4) [2] that is distinct from both more lipophilic non-hydroxylated analogs and more polar free acids. This property set makes it a rational choice for CNS-targeted library synthesis where balanced polarity is required for blood-brain barrier penetration (class-level inference: CNS drugs typically have XLogP 1-3 and TPSA <90 Ų).

Fluorinated Heterocycle Intermediate for Agrochemical and Pharmaceutical R&D

The compound's trifluoromethyl group confers metabolic stability and unique electronic properties that are highly valued in both pharmaceutical and agrochemical discovery [1]. The methyl ester form provides a convenient handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or direct amidation). Procurement of this specific intermediate ensures that downstream products retain the 4-CF₃/6-OH substitution pattern, which is not present in common catalog nicotinates such as methyl 6-hydroxynicotinate (CAS 66171-50-4) or methyl 4-(trifluoromethyl)nicotinate [2]. The compound's computed XLogP of 0.2 suggests better aqueous compatibility than more lipophilic CF₃-nicotinates, facilitating reactions in polar solvents.

Reference Standard for Analytical Method Development

Given its unique combination of functional groups (hydroxyl, trifluoromethyl, and methyl ester on a pyridine core), this compound can serve as a system suitability standard or retention time marker in HPLC/LC-MS methods targeting similar fluorinated heterocycles. Vendors typically supply this compound with ≥95% purity and provide batch-specific QC data including NMR and HPLC [1]. The compound's moderate lipophilicity (XLogP 0.2) [2] and UV-active pyridine chromophore make it suitable for reverse-phase chromatography method development where both polar and moderately non-polar analytes are being resolved.

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